molecular formula C22H18N4O2 B3676798 N-benzyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline

N-benzyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline

Cat. No.: B3676798
M. Wt: 370.4 g/mol
InChI Key: AWLLEJVPYDIWIH-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline is a complex organic compound that features an imidazole ring substituted with a benzyl group and a nitrophenyl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Properties

IUPAC Name

N-benzyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-26(28)19-12-10-18(11-13-19)21-15-25(16-24-21)22-9-5-4-8-20(22)23-14-17-6-2-1-3-7-17/h1-13,15-16,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLLEJVPYDIWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2N3C=C(N=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

N-benzyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their function. The nitrophenyl group can undergo redox reactions, affecting cellular processes. The benzyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Metronidazole: A bactericidal agent with an imidazole ring.

    Omeprazole: An antiulcer agent containing an imidazole ring.

Uniqueness

N-benzyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline
Reactant of Route 2
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N-benzyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline

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